2-Bromo Carbenicillin Disodium Salt

Descripción general

Descripción

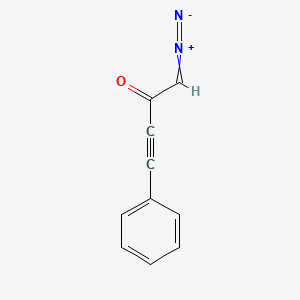

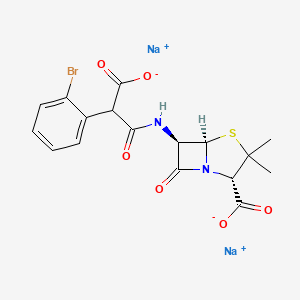

2-Bromo Carbenicillin Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₅BrN₂Na₂O₆S and its molecular weight is 501.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibiotic Resistance and Environmental Concerns

Mechanisms of Antibiotic Resistance : Research has delved into the mechanisms through which bacteria develop resistance to β-lactam antibiotics, including carbenicillin, and strategies to combat this issue. This includes the exploration of drug carriers like liposomes and nanoparticles, as well as the development of β-lactam derivatives and prodrugs to enhance the clinical effectiveness of these antibiotics against drug-resistant bacteria (Abeylath & Turos, 2008).

Environmental Impact of Antibiotics : The environmental presence of antibiotics, including penicillins, and their effects on non-target species has been a growing concern. The review by Kovaláková et al. (2020) provides an overview of the concentrations of various antibiotics in water bodies and their ecotoxicity. It highlights the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).

Advances in Antibiotic Research and Development

Drug Delivery Approaches : Innovative drug delivery approaches are being explored to enhance the efficacy of β-lactam antibiotics and overcome bacterial resistance. This includes the development of new structural variants and the use of drug carriers to improve the delivery and effectiveness of these drugs (Abeylath & Turos, 2008).

Environmental Removal of Antibiotics : The removal of antibiotics from the environment, particularly water sources, is critical to mitigating their ecological impact. Techniques such as adsorption using activated carbons have been reviewed for their efficacy in removing antibiotics, including penicillins, from aqueous solutions, highlighting the importance of this research in environmental science (Ahmed, 2017).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo Carbenicillin Disodium Salt, similar to its parent compound Carbenicillin, is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibacterial activity .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, which is achieved by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzyme, the drug prevents the cross-linking of peptidoglycan strands, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to cell lysis and death .

Pharmacokinetics

Carbenicillin is known to achieve high urine levels following administration, suggesting good absorption and renal excretion . .

Result of Action

The primary result of the action of this compound is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound, like many antibiotics, can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and activity of the compound . Furthermore, the presence of other compounds or drugs can also impact the efficacy of the drug through potential drug-drug interactions.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Bromo Carbenicillin Disodium Salt, like its parent compound carbenicillin, is known to interfere with bacterial cell wall synthesis . It does this by acylating the penicillin-sensitive transpeptidase C-terminal domain . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound, similar to carbenicillin, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This interference disrupts the stability of the bacterial cell wall, leading to cell lysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain . This action inactivates the enzyme and prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

Carbenicillin, from which this compound is derived, is known to be quite stable . The dry salts of carbenicillin show little tendency to degrade on standing . An evaluation of the dry amorphous disodium salt stored at 37°C showed insignificant loss of potency after storage for 1 year .

Metabolic Pathways

The metabolic pathways of this compound are not explicitly documented. As a derivative of carbenicillin, it may share similar metabolic pathways. Carbenicillin is a semi-synthetic penicillin and its metabolic pathways involve the inhibition of bacterial cell wall synthesis .

Subcellular Localization

As a derivative of carbenicillin, it is expected to localize in the same areas as carbenicillin, which is known to interfere with bacterial cell wall synthesis .

Propiedades

IUPAC Name |

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-63-1 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)